molecular formula C16H15N3O3S B2835807 N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide CAS No. 871307-96-9

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide

Cat. No.: B2835807
CAS No.: 871307-96-9
M. Wt: 329.37
InChI Key: SFAFLZGKEINJCO-UHFFFAOYSA-N
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Description

“N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide” is a chemical compound that is part of the quinoxaline derivatives . Quinoxaline is a heterocyclic organic compound that contains a benzene ring fused to a pyrazine ring. This compound has been researched for its potential applications in various fields of research and industry, including pharmaceuticals, agriculture, and materials science.


Synthesis Analysis

The synthesis of quinoxaline derivatives, such as “this compound”, can be achieved through various methods. One common method involves a condensation reaction between 2-amino-3-oxoquinoxaline and 2-phenoxyacetic acid chloride in the presence of a base such as triethylamine. The synthesis can be carried out in either a solvent or a solvent-free system.


Molecular Structure Analysis

The molecular formula of “this compound” is C22H17N3O3. The structure of this compound can be characterized using spectroscopic methods such as NMR, IR, and MS.


Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions . The specific reactions that “this compound” undergoes would depend on the specific conditions and reagents used.

Scientific Research Applications

Electroanalytical Studies

A study conducted by Abelairas et al. (1994) on a model compound structurally similar to N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide, 4-methyl-N-quinolin-8-ylbenzenesulfonamide, demonstrated its electroanalytical properties. The research focused on the oxidation process of the sulfonamide group, revealing that it is irreversible and predominantly diffusion-controlled, with a significant adsorptive component. This study highlights the potential application of such compounds in electrochemical sensors and analytical techniques (Abelairas et al., 1994).

Antimicrobial and Antiprotozoal Activity

Patel et al. (2017) synthesized a series of new quinoxaline-oxadiazole hybrids, including compounds related to this compound, which displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This suggests their potential use in developing new antimicrobial and antiprotozoal agents (Patel et al., 2017).

Anticancer Research

Research on quinoxaline derivatives, including those structurally related to this compound, has shown significant anticancer potential. For instance, El Rayes et al. (2019) explored the antiproliferative activity of quinoxaline derivatives against human cancer cell lines, identifying compounds with IC50 values competitive with standard drugs. This research underscores the potential application of such compounds in cancer therapy (El Rayes et al., 2019).

Organic Synthesis and Pesticidal Activities

Quinoxaline derivatives have been utilized in the synthesis of novel compounds with varied biological activities. Liu et al. (2020) designed and synthesized novel quinoxaline derivatives demonstrating herbicidal, fungicidal, and insecticidal activities, highlighting their potential in agriculture and pest management (Liu et al., 2020).

Sensor Development

Quinoxaline derivatives have also found application in sensor development. Kaushik et al. (2021) reported the design of an organic molecule-based sensor capable of detecting multiple analytes, including moisture and warfare agents. This research indicates the versatility of quinoxaline derivatives in developing sensitive and selective sensors for environmental and security applications (Kaushik et al., 2021).

Properties

IUPAC Name

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-23(21,22)19-12-8-4-3-7-11(12)15-16(20)18-14-10-6-5-9-13(14)17-15/h3-10,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAFLZGKEINJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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